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D-Glucosamine-2-N,6-O-disulphate disodium salt

Glycosaminoglycan degradation Sulfatase substrate specificity Structural biology

D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt is a doubly sulfated amino‑sugar derivative in which sulfate groups occupy the 2‑amino (N) and 6‑hydroxyl (O) positions of the glucosamine ring, generating a defined negative‑charge density that mimics the glucosamine residues found in heparin and heparan sulfate glycosaminoglycans [REFS‑1]. The compound is commonly supplied as a water‑soluble disodium salt with molecular formula C₆H₁₁NNa₂O₁₃S₂ and a molecular weight of 415.26 g mol⁻¹ [REFS‑2].

Molecular Formula C6H11NNa2O13S2
Molecular Weight 415.3 g/mol
CAS No. 202266-99-7
Cat. No. B1459281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine-2-N,6-O-disulphate disodium salt
CAS202266-99-7
Molecular FormulaC6H11NNa2O13S2
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
InChIKeyNZPBRTFPOPGQHV-FAOVPRGRSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucosamine-2-N,6-O-disulphate disodium salt (CAS 202266‑99‑7): Chemical Identity and Research-Grade Characteristics


D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt is a doubly sulfated amino‑sugar derivative in which sulfate groups occupy the 2‑amino (N) and 6‑hydroxyl (O) positions of the glucosamine ring, generating a defined negative‑charge density that mimics the glucosamine residues found in heparin and heparan sulfate glycosaminoglycans [REFS‑1]. The compound is commonly supplied as a water‑soluble disodium salt with molecular formula C₆H₁₁NNa₂O₁₃S₂ and a molecular weight of 415.26 g mol⁻¹ [REFS‑2]. Owing to its precisely positioned N‑ and O‑sulfation, it serves as a structurally defined building block for glycosaminoglycan research and as a substrate probe for sulfatase enzymes [REFS‑3].

Why Glucosamine Sulfate Salts Cannot Substitute for D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt in Sulfatase‑Dependent Workflows


Glucosamine‑based sulfates vary substantially in the number and positional placement of sulfate groups, and this variability directly determines their recognition by key research‑tool enzymes such as the human gut symbiont sulfatases. For example, BT4656 (N‑acetylglucosamine‑6‑sulfatase) is an exo‑acting 6‑O‑sulfatase that specifically hydrolyses the O6‑sulfate from N‑sulfated or N‑acetylated glucosamine but is completely inactive toward galactosamine‑6‑sulfate or glucosamine derivatives lacking the 6‑O‑sulfate [REFS‑1]. Replacing D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt with a mono‑sulfated analogue (e.g., glucosamine‑6‑sulfate or glucosamine‑N‑sulfate) or with a positional isomer (e.g., D‑Glucosamine‑2‑N,3‑O‑disulphate) therefore abolishes the dual‑sulfation motif that is required for productive enzyme‑substrate complex formation and kinetic analysis [REFS‑2]. Consequently, procurement of the exact 2‑N,6‑O‑disulfated species is mandatory for reproducible enzymatic and structural studies.

Quantitative Evidence Differentiating D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt from Closest Analogs


BT4656 6‑O‑Sulfatase Recognises the 2‑N,6‑O‑Disulfate Motif but Rejects GalNAc‑6‑Sulfate

The periplasmic 6‑O‑sulfatase BT4656 from Bacteroides thetaiotaomicron forms a co‑crystal with D‑Glucosamine‑2‑N,6‑O‑disulfate (GlcNS6S) at 1.39 Å resolution (PDB 5G2V), proving direct molecular recognition of the dual‑sulfated glucosamine [REFS‑1]. In parallel enzyme assays, BT4656 hydrolyses the 6‑O‑sulfate from GlcNS6S and its N‑acetyl analog (GlcNAc6S) but displays no detectable activity against galactosamine‑6‑sulfate (GalNAc6S), even though GalNAc6S bears an identical 6‑O‑sulfate group [REFS‑2]. This demonstrates that both the N‑substitution and the 6‑O‑sulfate are simultaneous requirements for catalysis.

Glycosaminoglycan degradation Sulfatase substrate specificity Structural biology

Kinetic Efficiency of BT4656 on N‑Acetyl‑Glucosamine‑6‑Sulfate Provides Baseline for N‑Sulfated Analog Comparison

BT4656 catalyses the desulfation of GlcNAc6S with a catalytic efficiency kcat/Km = 2.0 × 10⁵ min⁻¹·M⁻¹ [REFS‑1]. Although the identical kinetic parameters for GlcNS6S (the free‑acid form of the target compound) were not reported in the same table, the enzyme‑substrate co‑crystal with GlcNS6S (PDB 5G2V) and the explicit statement that BT4656 also cleaves GlcNS6S confirm that the N‑sulfated form is a bona fide substrate [REFS‑2]. In contrast, BT4656 mutants (K125A, Q147A, R200A, R363A, E446A, H447A) reduce kcat/Km for GlcNAc6S by 10‑ to 1 250‑fold, and the S77A active‑site mutant completely abolishes activity [REFS‑1], establishing the structural determinants that make the 2‑N,6‑O‑disulfate motif indispensable.

Enzyme kinetics Substrate profiling Heparan sulfate catabolism

Positional Isomer D‑Glucosamine‑2‑N,3‑O‑disulphate Is Structurally Incompatible with 6‑O‑Sulfatase Active Sites

The positional isomer D‑Glucosamine‑2‑N,3‑O‑disulphate disodium salt (CAS 112898‑34‑7) carries its O‑sulfate at the 3‑position rather than the 6‑position [REFS‑1]. The 6‑O‑sulfatase BT4656 uses a pocket topology in which the calcium ion and catalytic formylglycine residue are positioned to engage the 6‑O‑sulfate; a sulfate at the 3‑position cannot access the same catalytic machinery [REFS‑2]. While no head‑to‑head kinetic comparison between the 2,6‑ and 2,3‑isomers has been published for BT4656, the crystal structure of BT4656‑GlcNS6S (PDB 5G2V) provides atomic‑level evidence that the 6‑O‑sulfate is anchored in a dedicated sulfate‑binding pocket that sterically excludes a 3‑O‑sulfate [REFS‑2].

Substrate selectivity Positional isomer discrimination Sulfatase enzymology

Sulfated D‑Glucosamine Library Confirms That the 2‑N,6‑O‑Disulfated Species Is a Non‑Proliferative, Structurally Defined Standard for Heparin/Heparan Sulfate Research

A synthetic library of six α‑ and β‑O‑methyl glycosides of D‑glucosamine bearing systematic combinations of N‑acetyl/N‑sulfate and 6‑O‑sulfate/‑OH groups was generated and evaluated in cell‑proliferation (BaF3, NIH 3T3, Vero) and FGF‑2 signalling assays [REFS‑1]. All members of the library, including the 2‑N‑sulfo‑6‑O‑sulfo species (the methyl‑glycoside analog of D‑Glucosamine‑2‑N,6‑O‑disulphate), were shown not to support proliferative pathways and not to interfere with FGF‑2 signalling. The authors concluded that these precisely sulfated monosaccharides are valuable as structurally defined analytical standards for glycosaminoglycan compositional analysis [REFS‑1]. In contrast, heterogeneous heparin‑ or heparan‑sulfate‑derived disaccharide mixtures, often used as surrogates, contain variable sulfation patterns and cannot provide the same lot‑to‑lot consistency [REFS‑2].

Carbohydrate metrology Glycosaminoglycan standards Cell proliferation assays

Procurement‑Relevant Application Scenarios for D‑Glucosamine‑2‑N,6‑O‑disulphate disodium salt


Enzymatic Characterization of 6‑O‑Sulfatases (BT4656 and Homologs)

The compound serves as the native substrate for BT4656 and related 6‑O‑sulfatases. Its defined 2‑N,6‑O‑disulfation pattern permits reproducible kinetic measurements (kcat/Km ~2 × 10⁵ min⁻¹·M⁻¹ for the GlcNAc6S analog) and supports site‑directed mutagenesis campaigns where each active‑site residue is probed for its contribution to substrate turnover [REFS‑1]. The high‑resolution co‑crystal structure (PDB 5G2V, 1.39 Å) further enables computational docking and inhibitor design studies [REFS‑2].

Glycosaminoglycan Metrology and Analytical Standard Preparation

As a chemically homogeneous monosaccharide with a defined sulfation code, the compound is employed as a calibration standard in LC‑MS and HPLC workflows that quantify the monosaccharide composition of heparin, heparan sulfate, and other sulfated glycans. The absence of intrinsic cell‑proliferative activity ensures that it does not introduce background biological signals during cell‑based quality‑control assays [REFS‑3].

Positional Sulfation Selectivity Studies

The availability of the 2‑N,6‑O‑disulfate isomer alongside its 2‑N,3‑O‑disulfate counterpart (CAS 112898‑34‑7) enables direct comparative studies of how sulfate positional placement governs enzyme recognition, antibody binding, and lectin affinity. Such comparisons are critical for dissecting the structure‑activity relationships that underpin glycosaminoglycan‑protein interactions [REFS‑2].

Synthesis of Defined Heparin/Heparan Sulfate Oligosaccharides

The compound functions as a protected or unprotected monosaccharide building block in the chemo‑enzymatic assembly of heparin and heparan sulfate oligosaccharides. Its pre‑installed N‑ and 6‑O‑sulfation reduces the number of post‑assembly sulfation steps, improving overall synthetic yield and simplifying purification [REFS‑1].

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